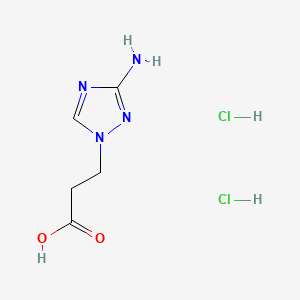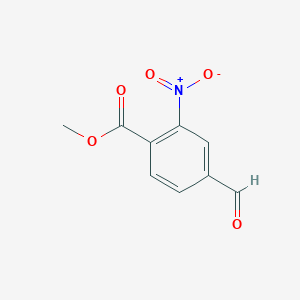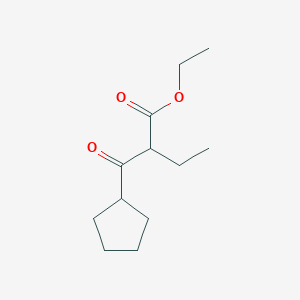
4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea to form a pyrimidine intermediate. This intermediate is then subjected to alkylation with propyl bromide to introduce the propylthio group. The final step involves carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkylating agents (e.g., alkyl halides), arylating agents (e.g., aryl halides).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target enzyme .
Comparaison Avec Des Composés Similaires
2-((Propylthio)methyl)pyrimidine-5-carboxylic acid: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
4-Ethyl-2-methylpyrimidine-5-carboxylic acid: Lacks the propylthio group, which may influence its solubility and interaction with biological targets.
Uniqueness: 4-Ethyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid is unique due to the presence of both the ethyl and propylthio groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H16N2O2S |
|---|---|
Poids moléculaire |
240.32 g/mol |
Nom IUPAC |
4-ethyl-2-(propylsulfanylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2S/c1-3-5-16-7-10-12-6-8(11(14)15)9(4-2)13-10/h6H,3-5,7H2,1-2H3,(H,14,15) |
Clé InChI |
PGLUQNHNHRPJGE-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC1=NC=C(C(=N1)CC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)



![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)




![5-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B13480258.png)


![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)

